molecular formula C8H8N2O4 B3146596 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid CAS No. 604000-34-2

6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid

Cat. No. B3146596
Key on ui cas rn: 604000-34-2
M. Wt: 196.16 g/mol
InChI Key: IAKGODNDDOWLEN-UHFFFAOYSA-N
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Patent
US08314240B2

Procedure details

1.15 g of ethyl pyrazine-3,6-dicarboxylate was dissolved in 34.5 mL of ethanol, and 5.64 mL of a 1 M aqueous sodium hydroxide solution was added thereto, followed by stirring at room temperature for 3.5 hours. The precipitated salt was collected by filtration and dissolved in a small amount of water, and then this solution was acidified (pH=2) with a 1 M aqueous hydrochloric acid solution, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated to obtain 435 mg of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid.
Name
ethyl pyrazine-3,6-dicarboxylate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
34.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C(C([O-])=O)=C[N:4]=[C:3]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:2]=1.[OH-:15].[Na+]>C(O)C>[CH2:13]([O:12][C:10]([C:3]1[N:4]=[N:4][C:3]([C:10]([OH:11])=[O:15])=[CH:2][CH:2]=1)=[O:11])[CH3:14] |f:1.2|

Inputs

Step One
Name
ethyl pyrazine-3,6-dicarboxylate
Quantity
1.15 g
Type
reactant
Smiles
N1=CC(=NC=C1C(=O)[O-])C(=O)OCC
Name
Quantity
34.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated salt was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a small amount of water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(N=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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